N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N~7~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a fluorobenzyl group, a pyrazolyl group, a nitrophenyl group, and a triazolopyrimidine core
Preparation Methods
The synthesis of N7-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materialsCommon reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes .
Chemical Reactions Analysis
N~7~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes a variety of chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Coupling Reactions: The pyrazolyl group can participate in coupling reactions with various electrophiles to form new C-C or C-N bonds.
Scientific Research Applications
N~7~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N7-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
N~7~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can be compared with other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential as an anticancer agent.
Triazolothiadiazine: Exhibits diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Properties
Molecular Formula |
C22H15FN8O3 |
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Molecular Weight |
458.4 g/mol |
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-5-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C22H15FN8O3/c23-18-7-2-1-4-15(18)11-29-12-16(10-25-29)27-21(32)20-9-19(28-22-24-13-26-30(20)22)14-5-3-6-17(8-14)31(33)34/h1-10,12-13H,11H2,(H,27,32) |
InChI Key |
MPFBZZGSMRXHKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)NC(=O)C3=CC(=NC4=NC=NN34)C5=CC(=CC=C5)[N+](=O)[O-])F |
Origin of Product |
United States |
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